6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline
Description
Properties
IUPAC Name |
6-ethyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-17(2)19-13-9-5-4-8-12(13)16-18-14-10-6-7-11-15(14)20(16)17/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODESWYZAOQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate aldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of a catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Microwave synthesis (e.g., for OCT) reduces reaction time (hours vs. days) and increases yield compared to conventional heating .
- Bulky substituents (heptyl, ethyl-methyl) induce chirality and influence crystal packing. For OCT, zig-zag 1D chains are formed via hydrogen bonds, whereas pyridyl derivatives rely on π-π interactions .
Key Observations :
- Antioxidant activity : OCT exhibits moderate DPPH/ABTS radical scavenging, likely due to electron-rich aromatic systems .
- Antimicrobial activity: Alkyl derivatives (e.g., OCT) show moderate activity against Gram-positive bacteria, while polar substituents (e.g., ethoxyphenol) enhance antitumor effects .
- α-Glucosidase inhibition: Substituents like triazole-acetamide (e.g., compound 27e) achieve nanomolar IC₅₀ values, surpassing commercial drugs .
Pharmacokinetic and Toxicity Profiles
Biological Activity
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused ring structure that combines elements of benzimidazole and quinazoline, contributing to its reactivity and biological properties. The molecular formula of this compound is C13H14N2.
Synthesis
The synthesis of this compound typically involves cyclization reactions between substituted benzaldehydes and amines under acidic conditions. Common catalysts include acetic acid, with heat often applied to facilitate the cyclization process. The structural configuration of the compound, particularly the ethyl and methyl groups at the 6-position, plays a critical role in its biological activity.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
1. Enzyme Inhibition:
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on α-glucosidase, an enzyme relevant for managing type 2 diabetes mellitus. The structure-activity relationship (SAR) indicates that specific substituents on the imidazole moiety can enhance biological activity compared to standard drugs like acarbose.
2. Antifungal Activity:
Recent studies have explored the antifungal potential of related compounds against Nakaseomyces glabrata (formerly Candida glabrata), which poses a clinical threat due to its azole resistance. The compound's derivatives have shown promising results in inhibiting fungal growth in vitro, suggesting potential therapeutic applications in antifungal treatments .
3. Antitumor Activity:
The compound's structural characteristics may also confer antitumor properties. Research involving similar imidazoquinazoline derivatives has indicated their effectiveness as anticancer agents through mechanisms such as PI3Kα inhibition and other pathways critical for cancer cell proliferation and survival .
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds, a comparative analysis can be insightful:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| Benzo[4,5]imidazo[1,2-c]quinazoline | Lacks ethyl/methyl substituents; simpler structure | Moderate α-glucosidase inhibition |
| Imidazo[1,2-c]quinazoline | Contains imidazole but lacks benzo fusion | Antitumor activity |
| Quinazoline Derivatives | Varying substitutions on quinazoline core | Broad-spectrum biological activity |
This table illustrates how structural modifications can influence biological efficacy.
Case Studies
Several case studies have been conducted to assess the pharmacological properties of this compound:
-
Inhibition of α-glucosidase:
- A study analyzed various derivatives for their α-glucosidase inhibitory activity using enzyme assays. Results indicated that certain modifications significantly increased potency compared to acarbose.
-
Antifungal Testing:
- A series of analogs were tested against clinical isolates of N. glabrata using serial dilution methods. Compounds exhibited varying degrees of antifungal activity with some showing IC50 values in the low mg/L range.
-
Anticancer Evaluation:
- Derivatives were evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). Some compounds displayed selective cytotoxicity with low IC50 values.
Q & A
Q. What are the optimized synthetic routes for 6-alkyl-substituted benzo[4,5]imidazo[1,2-c]quinazolines, and how do reaction conditions influence yield?
The synthesis of 6-alkyl derivatives typically involves alkylation of potassium benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate (2.1) with substituted 2-chloroacetamides. Key factors include:
- Base selection : KCO in DMF improves reactivity and yield during alkylation, as demonstrated by yields exceeding 70% for derivatives 4.1–4.15 .
- Solvent choice : Propan-2-ol (i-PrOH) is effective for initial condensation steps, while DMF facilitates nucleophilic substitution in alkylation .
- Purity control : High-purity products are achieved via recrystallization or column chromatography, validated by elemental analysis and spectroscopic methods (IR, NMR) .
Q. How is the structural integrity of 6-ethyl-6-methyl derivatives confirmed post-synthesis?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic crystal system with space group P-1 for compound 1, α = 107.11°, β = 108.96°) .
- Spectroscopic techniques :
- H/C NMR : Assigns methyl/ethyl group signals (e.g., δ 1.2–1.4 ppm for methyl protons) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650 cm in acetylated derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?
- Cell line selection : Human hepatoma (SMMC-7721) and colon carcinoma (WiDr) cells are standard models for cytotoxicity screening .
- Dose-response analysis : IC values are determined via MTT assays at concentrations ranging from 1–100 μM .
- Control compounds : Cisplatin or doxorubicin are used as positive controls to benchmark activity .
Advanced Research Questions
Q. How do substituent variations at the 6-position impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Alkyl vs. aryl groups : 6-Ethyl/methyl derivatives show enhanced DNA intercalation and antitumor activity compared to 6-aryl analogs, likely due to improved lipophilicity .
- Electron-withdrawing groups : Fluorine substitution at the 6-position increases antimicrobial potency by enhancing electrophilicity and membrane penetration .
- Data-driven SAR tables :
| Substituent | Activity (IC, μM) | Target Cell Line | Reference |
|---|---|---|---|
| 6-Ethyl | 12.3 ± 1.2 | SMMC-7721 | |
| 6-Phenyl | >50 | WiDr |
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DNA topoisomerase II or kinase domains. For example, 6-ethyl groups form van der Waals contacts with hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2 Å indicating stable binding .
- QSAR models : Use Hammett constants (σ) and logP values to correlate substituent effects with bioactivity .
Q. How can contradictory data on antiradical vs. antimicrobial activities be resolved?
- Dose-dependent effects : Antiradical activity (via DPPH assay) may peak at 10–20 μM, while antimicrobial effects (MIC) require higher concentrations (50–100 μM) .
- Mechanistic studies : ESR spectroscopy identifies radical scavenging pathways, while time-kill assays differentiate bacteriostatic vs. bactericidal modes .
- Structural tweaks : Introducing hydroxyl groups (e.g., 6-ethoxyphenol derivatives) enhances antiradical activity without compromising antimicrobial potency .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug design : Acetylation of hydroxyl groups (e.g., 6-ethoxyphenol to 6-ethoxyacetate) reduces first-pass metabolism .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation at the 6-position) using human liver microsomes .
- Stability testing : HPLC monitoring under simulated gastric fluid (pH 2.0) and intestinal conditions (pH 7.4) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
